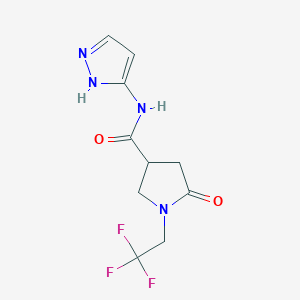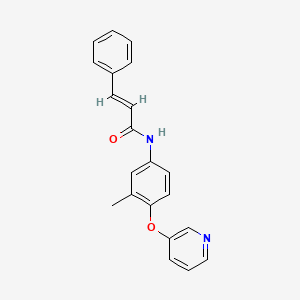
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPPE is a synthetic compound that belongs to the class of amides. It was first synthesized in 2015 by a group of researchers from China. Since then, MPPE has been the subject of numerous studies due to its potential therapeutic properties. MPPE has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE exerts its therapeutic effects by modulating various signaling pathways in the body. For example, MPPE has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MPPE has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
MPPE has been found to exhibit a number of biochemical and physiological effects. For example, MPPE has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPPE has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, MPPE has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using MPPE in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to test the compound's therapeutic properties. However, one limitation of using MPPE in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's therapeutic potential.
将来の方向性
There are several future directions for research on MPPE. One direction is to further investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the compound's potential use in the treatment of other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease. Finally, future research could focus on elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents.
合成法
The synthesis of MPPE involves a multi-step reaction process that starts with the preparation of 3-methyl-4-pyridin-3-ol. This is followed by the reaction of 3-methyl-4-pyridin-3-ol with 3-bromoanisole to form 3-methyl-4-(3-methoxyphenyl)pyridine. The final step involves the reaction of 3-methyl-4-(3-methoxyphenyl)pyridine with (E)-3-phenylprop-2-enoyl chloride to form MPPE.
科学的研究の応用
MPPE has been the subject of numerous studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. MPPE has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16-14-18(10-11-20(16)25-19-8-5-13-22-15-19)23-21(24)12-9-17-6-3-2-4-7-17/h2-15H,1H3,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPBBREGPLCAO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)
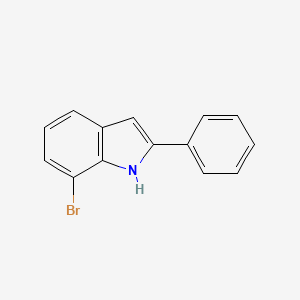
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)
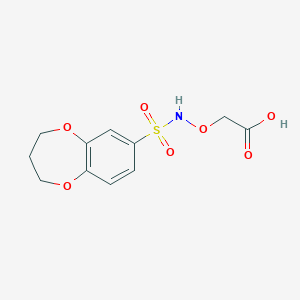

![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)
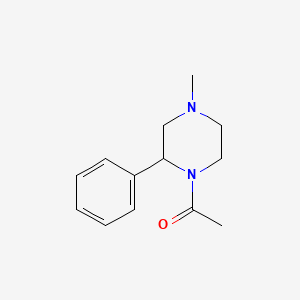
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
